1-(Chloromethyl)-7-methoxynaphthalene
Description
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Properties
CAS No. |
178366-52-4 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.66814 |
Synonyms |
1-(chloroMethyl)-7-Methoxynaphthalene |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1-(Chloromethyl)-7-methoxynaphthalene is notably utilized in the synthesis of pharmacologically active compounds. One significant application is in the production of agomelatine, a drug used for treating major depression and sleep disorders. The synthesis process involves converting 7-methoxy-1-naphthoic acid to this compound, which is then transformed into (7-methoxy-1-naphthyl)acetonitrile, a precursor for agomelatine .
Case Study: Agomelatine Synthesis
- Starting Material : 7-methoxy-1-naphthoic acid
- Process :
- Reduction of the acid to form (7-methoxy-1-naphthyl)methanol.
- Chlorination to yield this compound.
- Further reactions lead to agomelatine.
- Yield : High purity suitable for pharmaceutical applications .
Photoinitiators in Polymer Chemistry
The compound has been investigated for its role as a photoinitiator in polymerization processes. Research indicates that derivatives of naphthalene can facilitate the initiation of polymerization upon exposure to light, making them valuable in the production of coatings, adhesives, and other polymer-based materials .
Research Findings
- Studies have shown that modifying naphthalene derivatives enhances their efficiency as photoinitiators, leading to faster curing times and improved mechanical properties of the resulting polymers .
Anticancer Activity
Recent studies have explored the cytotoxic effects of compounds derived from this compound against various cancer cell lines. For instance, derivatives synthesized from this compound have demonstrated significant inhibitory activity against MCF-7 human breast cancer cells .
Case Study: Cytotoxicity Against MCF-7 Cells
- Synthesis : New dihydronaphthalene derivatives were synthesized starting from 6-methoxy-1-tetralone.
- Results : Compounds showed higher potency than standard treatments like Doxorubicin.
- Mechanism : The presence of specific substituents on the naphthalene ring enhances interaction with cellular targets, promoting apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial activity of compounds related to this compound has also been documented. Research indicates that these compounds can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Research Insights
- Compounds derived from naphthalene structures have shown effectiveness against various pathogens with minimum inhibitory concentrations comparable to established antibiotics .
Summary Table of Applications
Preparation Methods
Reduction to (7-Methoxy-1-naphthyl)methanol
In the first step, 7-methoxy-1-naphthoic acid undergoes reduction using borane-tetrahydrofuran (BH₃-THF) as the reducing agent. Key parameters include:
-
Solvent : Tetrahydrofuran (THF) at a ratio of 3.8 mL/g relative to the acid.
-
Temperature : Maintained at 5°C (±2°C) during BH₃-THF addition, followed by stirring at ambient temperature for 3 hours.
-
Workup : Evaporation under reduced pressure, resuspension in dichloromethane, and aqueous washing yield (7-methoxy-1-naphthyl)methanol as a light-brown solid with a melting point of 72–74°C and a 91% yield.
This method prioritizes reproducibility and avoids strong reducing agents like lithium aluminum hydride (LiAlH₄), which require stringent anhydrous conditions.
Chlorination with Thionyl Chloride
The alcohol intermediate is converted to the target chloromethyl compound via reaction with thionyl chloride (SOCl₂):
-
Conditions : Reflux for 2 hours, enabling complete conversion to this compound.
-
Purification : The crude product is dissolved in ethyl acetate, washed with water and brine, and purified over silica gel using heptane as the eluant, yielding an 84% isolated product as a yellow solid.
Table 1: Reaction Conditions for the Reduction-Chlorination Method
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Reduction to alcohol | BH₃-THF (2.5 eq) | THF | 5°C → RT | 3 h | 91% |
| Chlorination | SOCl₂ (2 eq) | Dichloromethane | Reflux | 2 h | 84% |
Alternative Synthetic Routes
While the reduction-chlorination method dominates industrial production, alternative pathways have been explored for niche applications or academic interest.
Direct Chlorination of Methanol Precursors
Direct chlorination of (7-methoxy-1-naphthyl)methanol using hydrochloric acid (HCl) and a catalyst (e.g., ZnCl₂) is theoretically viable. However, this approach is less efficient than SOCl₂-mediated chlorination, as HCl requires higher temperatures and prolonged reaction times, increasing decomposition risks.
Comparative Analysis of Synthesis Methods
The reduction-chlorination method outperforms alternatives in scalability and yield. Key advantages include:
-
Reproducibility : BH₃-THF ensures consistent reduction without over-reduction byproducts.
-
Solvent Compatibility : THF and dichloromethane are easily removed under reduced pressure, simplifying purification.
-
Cost-Effectiveness : SOCl₂ is inexpensive and reacts quantitatively with alcohols, minimizing waste.
In contrast, halide exchange routes face challenges such as:
-
Limited Substrate Availability : 1-Bromo-7-methoxynaphthalene is less accessible than the carboxylic acid precursor.
-
Lower Atom Economy : Bromine-to-chlorine exchange introduces stoichiometric salt byproducts, complicating isolation.
Experimental Considerations and Optimization
Catalyst and Reagent Selection
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Chloromethyl)-7-methoxynaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or halogenation of 7-methoxynaphthalene derivatives. A validated protocol involves reacting 7-methoxy-1-naphthoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM), achieving a 91% yield under controlled temperature (0–5°C) and stoichiometric excess of SOCl₂ (2 equivalents) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and rigorous exclusion of moisture to prevent hydrolysis. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethyl acetate. Structural confirmation is achieved via:
- NMR : Distinct peaks for the chloromethyl group (δ ~4.5–5.0 ppm in H NMR; δ ~45–50 ppm in C NMR) and methoxy group (δ ~3.8–4.0 ppm in H NMR).
- Mass Spectrometry : Molecular ion peak at m/z 176.64 (CHClO) with fragmentation patterns matching halogen loss .
- XRD : Crystallographic data (e.g., bond angles, unit cell parameters) validate substitution patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the naphthalene ring slows reactivity compared to aliphatic analogs. Computational studies (DFT) reveal transition-state stabilization via methoxy group resonance, which lowers activation energy by 10–15 kJ/mol . Experimental validation involves kinetic monitoring under varying nucleophile concentrations and solvent polarities .
Q. How should researchers design toxicological studies to assess the compound’s safety profile?
- Methodological Answer : Follow ATSDR guidelines for controlled exposure studies :
- In vitro : Cytotoxicity assays (e.g., MTT on HepG2 cells) with IC determination.
- In vivo : Rodent models (OECD 453) with dose escalation (oral, dermal routes) and endpoints like hepatic/renal biomarkers (ALT, creatinine).
- Risk of Bias Mitigation : Randomize dosing, blind outcome assessments, and use positive/negative controls (e.g., naphthalene as a comparator) .
Q. How can contradictory data on the compound’s oxidative stability be resolved?
- Methodological Answer : Discrepancies arise from solvent effects and oxidizing agents. For example:
- KMnO₄ in acidic conditions : Yields 7-methoxy-1-naphthoquinone (95% purity via HPLC).
- CrO₃ in acetic acid : Produces side-chain oxidation byproducts (e.g., carboxylic acids).
Resolution requires standardized protocols (e.g., inert atmosphere, controlled pH) and comparative kinetic studies .
Q. What role does this compound play in synthesizing photolabile protecting groups for drug delivery?
- Methodological Answer : The chloromethyl group is a precursor for photo-cleavable linkers. For example:
- Coupling with nitroveratryl alcohol forms a UV-sensitive prodrug (λ = 365 nm).
- Applications: Controlled release of agomelatine analogs in CNS-targeted therapies, validated via HPLC monitoring of degradation kinetics .
Q. How do crystallographic studies inform intermolecular interactions in solid-state applications?
- Methodological Answer : X-ray diffraction reveals π-π stacking (3.5–4.0 Å spacing) between naphthalene rings and halogen bonding (Cl···O distance ~3.2 Å) with methoxy groups. These interactions dictate solubility and thermal stability (DSC melting point ~72–74°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
